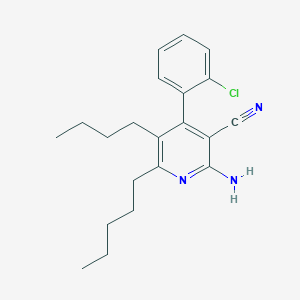

![molecular formula C16H18ClN3O2 B4626632 1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4626632.png)

1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine involves multiple steps, starting from basic chemical precursors. A study by Kumar et al. (2017) details the synthesis of novel derivatives of piperazine, highlighting the Claisen Schmidt condensation and Mannich’s reaction as key steps in creating complex piperazine-based compounds (Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. Wang et al. (2004) presented the molecular structure of a closely related compound, highlighting the presence of weak intramolecular and intermolecular interactions that influence the compound's stability and reactivity (Wang et al., 2004).

Chemical Reactions and Properties

Piperazine compounds can undergo various chemical reactions, leading to a wide range of derivatives with different biological activities. The synthesis and pharmacological evaluation of novel piperazine derivatives by Byrappa et al. (2017) demonstrate the versatility of piperazine chemistry in producing compounds with significant antineoplastic activities (Byrappa et al., 2017).

Scientific Research Applications

Synthesis and Antimicrobial Activities

- Research has explored the synthesis of novel triazole derivatives, including compounds structurally related to 1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine, demonstrating antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Pharmacological Evaluation

- A study on novel oxazolyl derivatives of piperazine, structurally similar to the compound , revealed potential antidepressant and antianxiety activities in animal models (Kumar et al., 2017).

Antimicrobial Derivatives of Quinolone

- Researchers synthesized derivatives of quinolone, incorporating piperazine structures, and evaluated their antimicrobial properties against various bacterial strains (Patel et al., 2007).

Biofilm and MurB Inhibitors

- Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker were synthesized and found to exhibit significant antibacterial and biofilm inhibitory activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Mekky & Sanad, 2020).

Anti-TMV and Antimicrobial Activities

- Urea and thiourea derivatives of piperazine were synthesized and tested for their antimicrobial and antiviral activities, indicating potential use in biological applications (Reddy et al., 2013).

Antidiabetic Compounds

- Piperazine derivatives have been identified as potential antidiabetic compounds, with specific structural modifications enhancing their efficacy in rat models of diabetes (Le Bihan et al., 1999).

Antimycobacterial Agents

- A study developed 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, demonstrating potent antitubercular activities with low toxicity profiles (Jallapally et al., 2014).

Apoptotic Agents

- Novel isoxazoline derivatives linked via piperazine to benzoisothiazoles were synthesized and exhibited potent cytotoxic and antineoplastic activities, suggesting their application in cancer therapy (Byrappa et al., 2017).

Dieckmann Cyclization

- Piperazine-2,5-diones were formed through Dieckmann cyclization, demonstrating the versatility of piperazine derivatives in organic synthesis (Aboussafy & Clive, 2012).

Synthesis and Antibacterial Activity

- Research on the synthesis of oxazolidinones with a 4-methyl-1,2,3-triazole moiety linked to piperazine exhibited strong in vitro antibacterial activity against various pathogenic bacteria (Phillips et al., 2009).

properties

IUPAC Name |

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2/c1-11-3-4-13(17)10-14(11)19-5-7-20(8-6-19)16(21)15-9-12(2)18-22-15/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSIXOQKYVLBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(5-Chloro-2-methylphenyl)piperazin-1-yl](3-methyl-1,2-oxazol-5-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

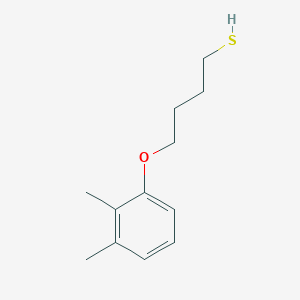

![3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4626558.png)

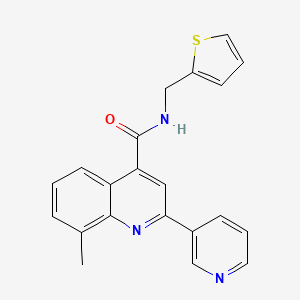

![2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626564.png)

![methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)

![N-[1-(4-ethoxyphenyl)ethyl]nicotinamide](/img/structure/B4626591.png)

![1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626597.png)

![8-allyl-N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4626601.png)

![3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-isoxazolecarboxamide](/img/structure/B4626606.png)

![N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4626614.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)

![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)

![2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4626668.png)